molecular formula C10H14BrFN2O6 B12785535 5-Bromo-5-fluoro-6-methoxy-dihydro-2'-deoxyuridine CAS No. 1031-61-4

5-Bromo-5-fluoro-6-methoxy-dihydro-2'-deoxyuridine

Cat. No.: B12785535
CAS No.: 1031-61-4
M. Wt: 357.13 g/mol
InChI Key: JXBABPBZPSKYSI-SKAWGCAZSA-N
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Description

5-Bromo-5-fluoro-6-methoxy-dihydro-2’-deoxyuridine is a synthetic nucleoside analog. It is structurally related to thymidine and is used in various scientific research applications, particularly in the fields of cancer research and molecular biology. This compound has been studied for its potential therapeutic effects and its ability to incorporate into DNA, thereby affecting cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-5-fluoro-6-methoxy-dihydro-2’-deoxyuridine typically involves multiple steps, starting from readily available precursors. The key steps include halogenation, methoxylation, and nucleoside formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and cost-effectiveness. The process may include purification steps such as crystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-5-fluoro-6-methoxy-dihydro-2’-deoxyuridine undergoes various chemical reactions, including:

    Substitution Reactions: Halogen atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions may alter the oxidation state of the compound.

Mechanism of Action

The mechanism of action of 5-Bromo-5-fluoro-6-methoxy-dihydro-2’-deoxyuridine involves its incorporation into DNA during the S phase of the cell cycle. This incorporation disrupts DNA synthesis and function, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The molecular targets include thymidylate synthase and other enzymes involved in DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-5-fluoro-6-methoxy-dihydro-2’-deoxyuridine is unique due to its specific halogenation pattern and methoxy group, which confer distinct chemical and biological properties. Its ability to persist in the bloodstream longer than similar compounds makes it a valuable tool in research .

Properties

CAS No.

1031-61-4

Molecular Formula

C10H14BrFN2O6

Molecular Weight

357.13 g/mol

IUPAC Name

5-bromo-5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H14BrFN2O6/c1-19-8-10(11,12)7(17)13-9(18)14(8)6-2-4(16)5(3-15)20-6/h4-6,8,15-16H,2-3H2,1H3,(H,13,17,18)/t4-,5+,6+,8?,10?/m0/s1

InChI Key

JXBABPBZPSKYSI-SKAWGCAZSA-N

Isomeric SMILES

COC1C(C(=O)NC(=O)N1[C@H]2C[C@@H]([C@H](O2)CO)O)(F)Br

Canonical SMILES

COC1C(C(=O)NC(=O)N1C2CC(C(O2)CO)O)(F)Br

Origin of Product

United States

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